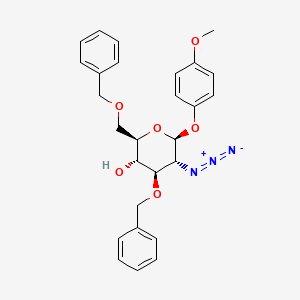

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

描述

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is a complex organic compound with the molecular formula C27H29N3O6 and a molecular weight of 491.54 g/mol . It is a white to almost white powder or crystalline solid that is heat-sensitive and should be stored at temperatures below 0°C . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

准备方法

The synthesis of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves multiple steps, including the protection of hydroxyl groups, azidation, and benzylation. The general synthetic route can be summarized as follows:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.

Azidation: The protected glucopyranoside undergoes azidation to introduce the azido group at the 2-position.

Deprotection: The benzyl groups are removed to yield the final product.

化学反应分析

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions, often with nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Oxidation Reactions: The methoxyphenyl group can undergo oxidation under specific conditions.

Common reagents used in these reactions include hydrogen, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Glycosylation Reactions

Overview:

This compound acts as a glycosyl donor in glycosylation reactions, which are essential for forming glycosidic bonds in complex carbohydrates. The azido group enhances the reactivity of the compound, facilitating the synthesis of various glycosides.

Case Study:

Recent studies have demonstrated that 4-methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside can be employed to achieve high stereoselectivity in glycosylation reactions. For instance, researchers have reported yields exceeding 90% with excellent α-selectivity when using this compound as a donor with different acceptors .

Drug Development

Overview:

The structural characteristics of this compound allow for modifications that can enhance the bioavailability and efficacy of pharmaceutical agents. Its ability to form stable conjugates makes it an attractive candidate for developing new therapeutic agents.

Case Study:

In medicinal chemistry, derivatives of this compound have been synthesized to improve drug delivery systems. One study highlighted modifications that increased the solubility and permeability of a drug candidate by incorporating this azido sugar into its structure .

Bioconjugation

Overview:

The azido group present in the compound is particularly useful for click chemistry applications. This allows for the attachment of the sugar moiety to various biomolecules, facilitating targeted drug delivery and imaging.

Case Study:

Research has shown that bioconjugates formed using this compound exhibit enhanced targeting capabilities for cancer cells. By linking this compound to antibodies or peptides, scientists have developed novel therapeutic strategies that increase the specificity and effectiveness of treatments .

Diagnostics

Overview:

This compound can be utilized in developing diagnostic tools due to its ability to form stable conjugates with biomolecules. It is particularly useful in assays aimed at detecting specific targets.

Case Study:

A study explored the use of this compound in enzyme-linked immunosorbent assays (ELISAs). The incorporation of this azido sugar improved the sensitivity of the assay by enhancing signal amplification through stable conjugate formation .

Material Science

Overview:

The functional properties of this compound allow it to be used in creating advanced materials for various applications, including sensors and coatings.

Case Study:

Researchers have reported on the synthesis of functionalized materials using this compound as a precursor. These materials exhibited unique electrical and optical properties that are beneficial in sensor technology .

Summary Table of Applications

作用机制

The mechanism of action of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling studies .

相似化合物的比较

Similar compounds to 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside include:

Benzyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside: This compound shares a similar structure but lacks the methoxyphenyl group.

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: This compound has a phthalimido group instead of the azido group.

The uniqueness of this compound lies in its combination of the methoxyphenyl and azido groups, which confer specific reactivity and applications in research .

生物活性

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside (referred to as 4-MP-Azido) is a compound of significant interest in medicinal chemistry and glycoscience due to its potential applications in drug development and therapeutic interventions. This article provides a comprehensive overview of the biological activity of 4-MP-Azido, summarizing key research findings, case studies, and relevant data.

Chemical Structure

4-MP-Azido is characterized by the following structural features:

- Azido Group : A key functional group that enhances biological activity.

- Benzyl Protection : The presence of benzyl groups at the 3 and 6 positions helps in stabilizing the compound during synthesis and enhances its solubility.

Synthesis

The synthesis of 4-MP-Azido involves several steps, including:

- Protection of hydroxyl groups.

- Introduction of the azido group through nucleophilic substitution.

- Deprotection to yield the final compound.

These synthetic routes have been optimized for yield and purity, with various methods reported in literature .

4-MP-Azido exhibits biological activity primarily through its interaction with specific enzymes and receptors. The azido group can participate in click chemistry reactions, making it a versatile building block for conjugating with biomolecules.

Anticancer Properties

Research indicates that 4-MP-Azido has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, likely due to its ability to interfere with cellular signaling pathways .

Neuroprotective Effects

There is emerging evidence that compounds like 4-MP-Azido may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its role as a precursor for the synthesis of glycosides that target amyloid-beta aggregates has been highlighted .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with azido-containing sugars. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Alzheimer's Disease Model : A study evaluated the efficacy of 4-MP-Azido derivatives in reducing amyloid plaque formation in transgenic mice models. Results demonstrated a significant reduction in plaque levels when treated with these derivatives compared to controls .

- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that treatment with 4-MP-Azido led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Model/System Used | Observations |

|---|---|---|

| Anticancer | Breast cancer cell lines | Dose-dependent inhibition of cell viability |

| Neuroprotective | Alzheimer's disease model | Reduction in amyloid plaque formation |

| Antimicrobial | Various bacterial strains | Inhibition of bacterial growth |

Table 2: Synthesis Yields

| Synthesis Step | Yield (%) |

|---|---|

| Initial protection | 80 |

| Azide introduction | 65 |

| Final deprotection | 75 |

属性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6/c1-32-21-12-14-22(15-13-21)35-27-24(29-30-28)26(34-17-20-10-6-3-7-11-20)25(31)23(36-27)18-33-16-19-8-4-2-5-9-19/h2-15,23-27,31H,16-18H2,1H3/t23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAXYCGZXSYIMV-RFNQJFSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693738 | |

| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-25-5 | |

| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。